Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

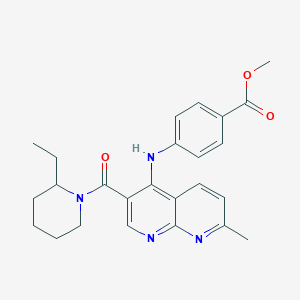

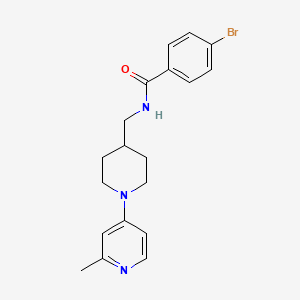

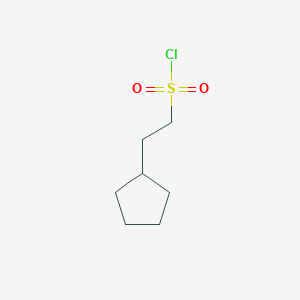

“Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate” is a chemical compound with the molecular formula C14H21N3O2 . It is a carbamate derivative, which is a class of compounds that have received much attention in recent years due to their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond .

Molecular Structure Analysis

The molecular structure of “Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate” consists of a carbamate group (-O-CO-NH-) and a phenylpiperazine group . Carbamates are derivatives of carbamic acid, with amino and carboxyl termini substituted by a variety of structurally diverse alkyl, aryl, or alkyl-aryl substituents .Chemical Reactions Analysis

Carbamates, including “Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate”, can react with acetylcholinesterase at neuronal synapses and neuromuscular junctions . This reaction is reversible, unlike the irreversible phosphorylation of acetylcholinesterase by organophosphates .Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibitors

Compounds with a similar structure to Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD). These compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .

Alzheimer’s Disease Treatment

The compound has potential applications in the treatment of Alzheimer’s disease. It has been found that compounds with a similar structure can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is deficient in Alzheimer’s disease .

Antibacterial Activity

Some derivatives of the compound have shown promising antibacterial activity. The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions .

Antifungal Activity

Piperazine derivatives, which include Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate, have been found to have antifungal properties. This makes them potential candidates for the development of new antifungal drugs .

Antidepressant and Antipsychotic Drugs

Piperazine is a common structural motif found in many biologically active compounds, including antidepressant and antipsychotic drugs. The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Parkinson’s Disease Treatment

Piperazine derivatives are also components in potential treatments for Parkinson’s disease. The ability of these compounds to modulate the pharmacokinetic properties of a drug substance makes them valuable in the development of new treatments .

Wirkmechanismus

Target of Action

The primary target of Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . It plays a crucial role in learning and memory .

Mode of Action

Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . The compound binds to the active site of the enzyme, preventing it from hydrolyzing ACh .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of ACh in the brain . This affects the cholinergic neurotransmission pathway, which is essential for learning and memory . The increased level of ACh enhances cognition functions .

Result of Action

The result of the action of Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate is an enhancement of cognitive functions due to the increased level of ACh in the brain . This makes it a potential therapeutic agent for diseases characterized by cognitive decline, such as Alzheimer’s disease .

Eigenschaften

IUPAC Name |

methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-19-14(18)15-7-8-16-9-11-17(12-10-16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDMEBIUPHTZKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-Methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide](/img/structure/B2381646.png)

![[(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2381650.png)

![(2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2381654.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2381658.png)

![6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2381659.png)

![(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2381662.png)